N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Catalog No.
S758125
CAS No.
58754-95-3
M.F
C11H17NO4S
M. Wt
259.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

CAS Number

58754-95-3

Product Name

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

IUPAC Name

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

InChI

InChI=1S/C11H17NO4S/c1-9-4-6-10(7-5-9)17(13,14)12-8-11(15-2)16-3/h4-7,11-12H,8H2,1-3H3

InChI Key

YSQNRFLBFRHJBP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC

Biomedical Engineering

Organic Synthesis and Chemical Methodology

Immobilization of Oligonucleotides

Synthesis of Functional Polymers

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by the presence of a 4-methyl group on the benzene ring and a dimethoxyethyl substituent. Its chemical formula is C₁₁H₁₇NO₄S, and it features a sulfonamide functional group, which is known for its biological activity and utility in pharmaceuticals. The compound's structure includes a sulfonyl group (–SO₂) attached to an amine, which contributes to its solubility and reactivity in various chemical environments .

Typical of sulfonamides, including:

  • Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack by various nucleophiles, leading to the formation of new derivatives.
  • Acid-Base Reactions: The amine group can act as a base, allowing for protonation under acidic conditions.
  • Formation of Sulfonamides: It can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine .

The synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide typically involves:

  • Starting Materials: 4-Methylbenzenesulfonyl chloride and 2,2-dimethoxyethylamine.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperatures to facilitate the formation of the sulfonamide bond.
  • Purification: The product can be purified through recrystallization or chromatography methods to achieve high purity levels .

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antibacterial agents.
  • Chemical Biology: As a tool compound for studying enzyme inhibition mechanisms.
  • Material Science: In polymer chemistry, sulfonamides can be used as crosslinking agents or modifiers due to their reactivity

    Studies on the interactions of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide with biological macromolecules are crucial for understanding its mechanism of action. Potential interactions include:

    • Enzyme Binding: Investigating how it binds to target enzymes like carbonic anhydrase or bacterial dihydropteroate synthase.
    • Drug-Receptor Interactions: Evaluating its affinity and selectivity towards specific biological receptors.

When compared to other sulfonamide derivatives, N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide showcases unique characteristics due to its specific substituents. Here are some similar compounds:

Compound NameStructure CharacteristicsNotable Properties
N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamideContains dimethyl substitution on the phenyl ringDifferent antibacterial profile
N-(benzyl)-4-methylbenzenesulfonamideBenzyl group instead of dimethoxyethylAltered solubility and biological activity
N-(isopropyl)-4-methylbenzenesulfonamideIsopropyl group providing steric hindrancePotentially different enzyme interaction

The unique combination of the dimethoxyethyl group and the 4-methyl substitution may influence its pharmacological properties compared to these other compounds.

XLogP3

1.1

Wikipedia

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Dates

Modify: 2023-08-15

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